REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[Cl:8][c:9]1[c:10]([N:17]=[C:18]=[O:19])[c:11]([Cl:16])[cH:12][c:13]([Cl:15])[cH:14]1.[NH2:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)[C:18]([NH:17][c:10]1[c:9]([Cl:8])[cH:14][c:13]([Cl:15])[cH:12][c:11]1[Cl:16])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1c(Cl)cc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccncc1)Nc1c(Cl)cc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |